molecular formula C15H10BrClN2 B11807151 5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B11807151
M. Wt: 333.61 g/mol
InChI Key: LXEVWDAFBSPXPP-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole is a heterocyclic compound that features both bromine and chlorine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole typically involves the reaction of 4-bromoacetophenone with 4-chlorophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins involved in signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole
  • 5-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole
  • 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole

Uniqueness

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain biological targets and improve its stability in various chemical environments.

Properties

Molecular Formula

C15H10BrClN2

Molecular Weight

333.61 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(4-chlorophenyl)-1H-pyrazole

InChI

InChI=1S/C15H10BrClN2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)

InChI Key

LXEVWDAFBSPXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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